Cas no 1227603-72-6 (6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile)

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile
- 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile
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- インチ: 1S/C13H8F2N2/c14-11-3-1-2-10(8-11)13-9(6-7-16)4-5-12(15)17-13/h1-5,8H,6H2
- InChIKey: GBJGJZPZWCURSC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C1C(=CC=C(N=1)F)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 36.7
6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000055-1g |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile |
1227603-72-6 | 97% | 1g |
$1629.60 | 2023-09-03 | |
Alichem | A026000055-250mg |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile |
1227603-72-6 | 97% | 250mg |
$748.00 | 2023-09-03 | |
Alichem | A026000055-500mg |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile |
1227603-72-6 | 97% | 500mg |
$970.20 | 2023-09-03 |
6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrileに関する追加情報
Professional Introduction to Compound with CAS No 1227603-72-6 and Product Name: 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile
The compound with the CAS number 1227603-72-6 and the product name 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms in both the pyridine ring and the phenyl group introduces specific electronic and steric effects that make this molecule a valuable scaffold for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile structure exemplifies this trend, as it combines the benefits of fluorine substitution with the versatility of the pyridine core. This compound has been extensively studied for its role in synthesizing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.
One of the most compelling aspects of 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop potent inhibitors of tyrosine kinases, such as Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). These kinases are integral to numerous signaling pathways that regulate cell growth, differentiation, and survival. By targeting these pathways, inhibitors derived from 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile have shown promise in preclinical studies for treating conditions like rheumatoid arthritis, leukemia, and solid tumors.
The incorporation of fluorine atoms into the 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile molecule enhances its interaction with biological targets by improving lipophilicity and reducing metabolic degradation. This property is particularly advantageous in drug design, as it allows for longer half-lives and more efficient delivery to target tissues. Additionally, the acetonitrile group at the 3-position contributes to the molecule's solubility in both polar and non-polar solvents, facilitating its use in various formulation strategies.
Recent advancements in computational chemistry have further illuminated the potential of 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile as a lead compound. Molecular docking studies have demonstrated its high binding affinity to several protein targets, including enzymes involved in cancer metabolism. These studies not only highlight its therapeutic potential but also provide insights into optimizing its structure for improved efficacy and selectivity. The use of machine learning algorithms has enabled researchers to predict novel derivatives of this compound with enhanced pharmacological properties.
The synthesis of 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The process typically begins with the preparation of fluorinated intermediates followed by functional group transformations such as nitrile formation and aromatic substitution. Advanced techniques like cross-coupling reactions have been employed to introduce the phenyl group at the 2-position of the pyridine ring. These synthetic strategies underscore the importance of innovation in developing complex molecules like this one.
In conclusion, 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile represents a cornerstone in contemporary pharmaceutical research. Its unique structural features make it an ideal candidate for developing next-generation therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in shaping future treatments across multiple therapeutic areas.
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